3-Amino-3-deoxyglucose

Vue d'ensemble

Description

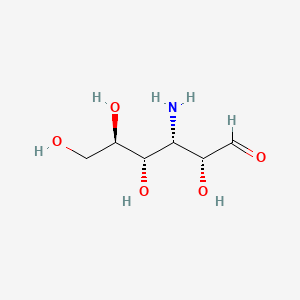

3-Amino-3-deoxyglucose is functionally related to an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine .

Synthesis Analysis

The biosynthesis of 3-amino-3-deoxy-D-glucose by Bacillus aminoglucosidicus was studied. Incorporation of C-1-, C-2-, C-6- and C-U-labeled glucoses into the aminosugar was proved. The aminosugar was synthesized in a cell-free system by a route which involved UDP-D-glucose .

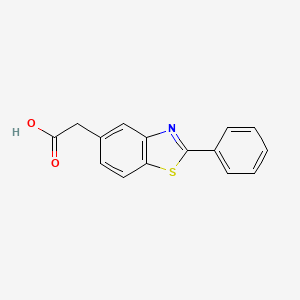

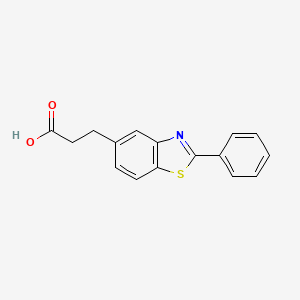

Molecular Structure Analysis

This compound has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol . It contains total 24 bond(s); 11 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 aldehydo(s) (aliphatic), 1 primary amine(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .

Chemical Reactions Analysis

This compound is formed in the Maillard reaction between carbohydrates and amino compounds . It is also involved in the formation of a fluorescent advanced-stage product named “Peak L1” in vitro and in vivo .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.17 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 .

Applications De Recherche Scientifique

Synthèse d'antibiotiques

Le 3-Amino-3-deoxyglucose a été identifié comme une substance antibiotique produite par une souche de Bacillus isolée des sédiments marins profonds . Ce composé présente une activité antibactérienne considérable, ce qui est important pour le développement de nouveaux antibiotiques, en particulier dans la lutte contre les bactéries résistantes aux antibiotiques.

Agents antibactériens dans les environnements marins

La production de this compound par les bactéries dans les milieux marins suggère son rôle d'agent antibactérien naturel . Cela pourrait conduire à des applications potentielles dans la préservation des écosystèmes marins et l'étude de l'équilibre écologique des communautés microbiennes dans l'océan.

Synthèse de dérivés β-acétochloro

Des recherches ont été menées sur la synthèse de dérivés β-acétochloro du this compound . Ces dérivés sont importants pour l'étude des antibiotiques et des substances apparentées, fournissant des informations sur les modifications chimiques qui peuvent améliorer les propriétés antibactériennes du composé.

Recherche sur la glycation

Le this compound est impliqué dans les processus de glycation, où il réagit avec des protéines comme l'IgG, conduisant à la formation de produits finaux de glycation avancée (AGE) . Ceci est crucial pour comprendre les implications de la glycation dans des maladies telles que le diabète et pour développer des inhibiteurs des AGE.

Étude du stress oxydatif

La réaction du this compound avec des protéines peut induire un stress oxydatif . Cette application est importante dans le domaine de la recherche sur le stress oxydatif, qui est lié à diverses maladies, notamment les maladies neurodégénératives et le cancer.

Analyse structurale des protéines

L'interaction du this compound avec des protéines comme l'IgG peut provoquer des modifications structurales . Ceci est important pour la chimie des protéines et la biologie structurale, car cela aide à comprendre la stabilité structurale des protéines et les effets des composés externes sur la conformation des protéines.

Mécanisme D'action

Target of Action

3-Amino-3-deoxyglucose, also known as Kanosamine, primarily targets Saccharomyces cerevisiae and human pathogenic fungi Candida albicans . These organisms are significant in the context of human health as they are common pathogens causing fungal infections.

Mode of Action

Kanosamine exhibits its antifungal activity through the inhibition of cell wall synthesis and the inhibition of GlcN-6-P synthase . This compound is phosphorylated in the cytoplasm to form kanosamine-6-phosphate, which inhibits the enzyme GlcN-6-P synthase . This inhibition disrupts the normal function of the targeted organisms, leading to their eventual death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall synthesis pathway in fungi . By inhibiting this pathway, the compound prevents the normal development and maintenance of the fungal cell wall, leading to structural instability and death of the fungi .

Pharmacokinetics

It is known that the compound is a potent glycating agent, which means it can react with proteins and other biomolecules, potentially affecting its distribution, metabolism, and excretion .

Result of Action

The primary result of the action of this compound is the death of the targeted fungi . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungi, leading to their death . This makes it an effective antifungal agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucosamine and N-acetylglucosamine, can overcome the inhibitory effect of this compound on cell wall synthesis . Therefore, the efficacy and stability of the compound can be affected by the biochemical environment in which it is used.

Safety and Hazards

Orientations Futures

Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability. Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .

Analyse Biochimique

Cellular Effects

It is known that the compound has antibacterial activity , suggesting that it may influence cellular processes in bacteria

Molecular Mechanism

It is known to be a powerful glycating agent , suggesting that it may exert its effects through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression

Metabolic Pathways

It is known that the compound is a product of the Maillard reaction

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEXHEVNPRRHDY-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318423 | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

576-44-3 | |

| Record name | Kanosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KANOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

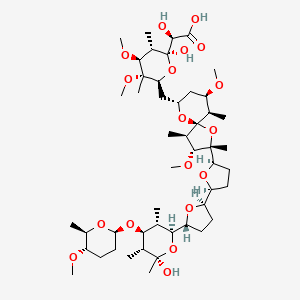

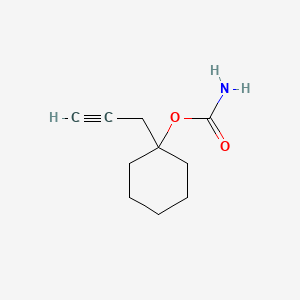

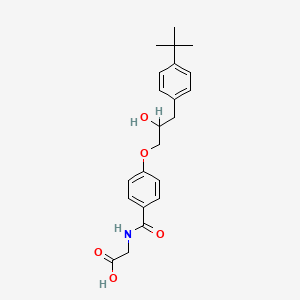

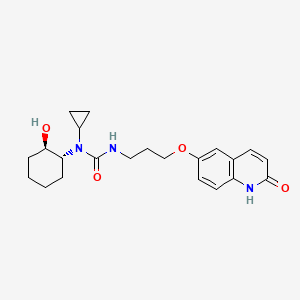

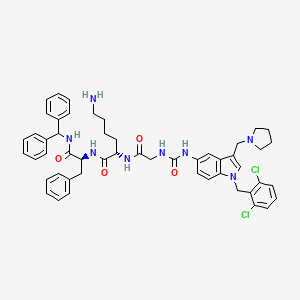

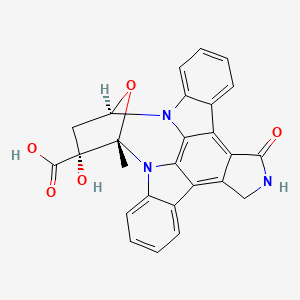

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1673214.png)